Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfamoyl-substituted benzothiophene derivative with the molecular formula C₁₈H₁₇NO₆S₂ and a molecular weight of 407.46 g/mol . The compound features a benzothiophene core esterified at the 2-position with an ethyl group and functionalized at the 3-position with a sulfamoyl group linked to a 2,5-dimethoxyphenyl moiety.
Key structural attributes include:
- Ethyl ester group: Enhances solubility in organic solvents and influences metabolic stability.
- 2,5-Dimethoxyphenyl sulfamoyl group: Introduces hydrogen-bonding and electron-donating methoxy groups, which may modulate binding interactions.
Properties
IUPAC Name |
ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S2/c1-4-26-19(21)17-18(13-7-5-6-8-16(13)27-17)28(22,23)20-14-11-12(24-2)9-10-15(14)25-3/h5-11,20H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTCKPXROJNHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(2,5-dimethoxyphenyl)ethanone, with thiourea under basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate benzothiophene derivative with sulfamoyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfamoyl group.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C19H18N2O6S2
Molecular Weight : 439.5 g/mol
IUPAC Name : Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
The compound features a benzothiophene core with a sulfamoyl group and methoxy substituents, which enhance its biological activity and interaction with various molecular targets.
Medicinal Chemistry Applications
This compound has garnered attention for its potential pharmacological properties.
Research indicates that this compound exhibits anti-inflammatory and anticancer properties. For instance, studies have shown that derivatives of benzothiophene can inhibit the proliferation of cancer cells by inducing apoptosis .
Case Study: Anticancer Activity
A study conducted on a series of benzothiophene derivatives revealed that those with sulfamoyl groups demonstrated enhanced cytotoxicity against several cancer cell lines. The mechanism involved the inhibition of specific kinases that are crucial for cancer cell survival .
Materials Science Applications
The unique chemical structure of this compound allows for its use in developing advanced materials.
Polymer Chemistry
This compound can be utilized as a monomer in the synthesis of polymers with specific properties such as increased thermal stability and enhanced mechanical strength. Its incorporation into polymer matrices can improve their resistance to environmental degradation .
Environmental Applications
This compound also shows promise in environmental applications due to its potential to interact with pollutants.
Pollutant Degradation
Research indicates that compounds similar to this compound can facilitate the degradation of organic pollutants in aqueous environments through photochemical reactions . This property is particularly valuable in wastewater treatment processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfamoyl and carboxylate groups. These interactions may lead to the modulation of biological pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Aryl Sulfamoyl Group
Key Findings :
- Electron-donating vs. electron-withdrawing groups : Methoxy groups (as in the target compound) enhance solubility and hydrogen-bonding capacity compared to methyl or chloro substituents, which prioritize lipophilicity .
- Biological activity : The 2,5-dimethoxy analog’s dual oxygen atoms may favor interactions with polar enzyme active sites, while chloro-substituted derivatives (e.g., CAS 88626-25-9) are hypothesized to exhibit enhanced binding in hydrophobic pockets .
Core Modifications in Benzothiophene Derivatives
Key Findings :
- Sulfamoyl vs.
- Benzothiophene vs. thiophene cores : Benzothiophene’s fused aromatic system enhances planarity and binding to flat enzymatic pockets, whereas thiophene-based analogs may prioritize flexibility .
Biological Activity
Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the benzothiophene class. Its structural features suggest potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₈N₄O₆S₂
- Molecular Weight : 421.5 g/mol
- CAS Number : 941892-95-1
The compound contains a benzothiophene core with a sulfamoyl group attached to a dimethoxyphenyl moiety. This unique structure may contribute to its biological activity by interacting with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Cholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes can enhance cholinergic signaling in the brain .
- Antimicrobial Activity : Benzothiophene derivatives have been investigated for their antimicrobial properties. Studies indicate that certain derivatives exhibit significant activity against various bacterial strains, suggesting potential therapeutic applications in treating infections .
- Anticancer Properties : Preliminary studies suggest that benzothiophene derivatives may induce apoptosis in cancer cells through various pathways, including modulation of cell signaling and interaction with DNA.
Cholinesterase Inhibition
A recent study evaluated the inhibitory effects of related compounds on AChE and BChE, revealing structure-activity relationships that could be beneficial for designing more effective inhibitors. The IC₅₀ values for these compounds were determined using electrophorus electricus AChE and equine serum BChE, providing insights into their efficacy .
| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
|---|---|---|
| Compound 5f | 62.10 | - |
| Compound 5h | - | 24.35 |
These results indicate that modifications to the benzothiophene scaffold can significantly influence inhibitory potency.
Antimicrobial Activity
Research has demonstrated that this compound exhibits varying levels of antimicrobial activity against different pathogens, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest potential applications in treating bacterial infections .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | ≥128 |
Cytotoxicity Assays
In vitro cytotoxicity assessments using SH-SY5Y neuroblastoma cells indicated that several benzothiophene derivatives did not exhibit significant cytotoxic effects at concentrations corresponding to their IC₅₀ values against cholinesterases. This suggests a favorable safety profile for potential therapeutic applications .
Case Studies
- Neuroprotective Effects : In a study involving neuroblastoma cells, compounds structurally similar to this compound demonstrated neuroprotective effects by preventing cell death induced by oxidative stress .
- Antibacterial Efficacy : A comparative study highlighted the antibacterial properties of this compound against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
